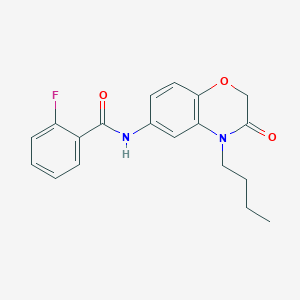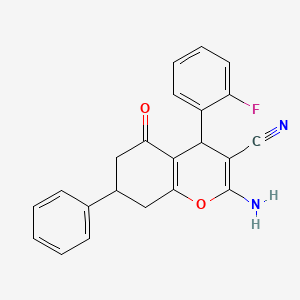
3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone, also known as musk ketone, is a synthetic fragrance compound commonly used in perfumes, cosmetics, and household products. This compound has been the subject of numerous scientific studies due to its unique properties and potential applications. In
Applications De Recherche Scientifique
Musk ketone has been the subject of numerous scientific studies due to its potential applications in a wide range of fields. In the pharmaceutical industry, 3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone has been investigated for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In the cosmetic industry, 3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone has been studied for its ability to enhance the scent of perfumes and other fragrances. In the field of environmental science, 3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone has been investigated for its potential to act as an endocrine disruptor and for its persistence in the environment.
Mécanisme D'action
The mechanism of action of 3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone is not fully understood, but it is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain. It may also interact with other receptors, including the serotonin receptor and the nicotinic acetylcholine receptor.
Biochemical and Physiological Effects:
Musk ketone has been shown to have a range of biochemical and physiological effects. In animal studies, 3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone has been found to have anti-inflammatory effects and to improve cognitive function. It has also been shown to have estrogenic and anti-androgenic effects, which may contribute to its potential as an endocrine disruptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone for lab experiments is its stability, which allows for consistent results over time. However, its potential as an endocrine disruptor and its persistence in the environment may limit its use in certain experiments, particularly those involving aquatic organisms.
Orientations Futures
There are numerous future directions for research on 3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone. One area of interest is its potential as a treatment for Alzheimer's disease, as it has been shown to improve cognitive function in animal studies. Another area of interest is its potential as an endocrine disruptor, as further research could help to better understand its effects on the environment and human health. Additionally, research on the mechanism of action of 3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone could lead to the development of new drugs with similar properties.
Méthodes De Synthèse
Musk ketone can be synthesized through a variety of methods, including the Friedel-Crafts reaction, the Knoevenagel condensation reaction, and the Claisen-Schmidt reaction. The most common method involves the reaction of 4-butoxybenzaldehyde with 6-methyl-2-naphthaldehyde in the presence of a base catalyst, followed by cyclization of the resulting intermediate to form 3-(4-butoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone.
Propriétés
IUPAC Name |
(3Z)-3-[(4-butoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O3/c1-3-4-13-28-24-11-6-19(7-12-24)15-23-17-25(29-26(23)27)22-10-9-20-14-18(2)5-8-21(20)16-22/h5-12,14-17H,3-4,13H2,1-2H3/b23-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAMWTHMTUUIRZ-HAHDFKILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC4=C(C=C3)C=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC4=C(C=C3)C=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{1-cyano-2-[2-(phenylthio)phenyl]vinyl}benzoic acid](/img/structure/B5031412.png)
![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5031420.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5031423.png)
![5-{[(3,3-diphenylpropyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5031428.png)

![6-{[(3-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5031436.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[3-(2-pyrazinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5031447.png)
![1-(3-fluorobenzyl)-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5031458.png)


![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5031500.png)
![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5031508.png)
